molecular formula C17H20N2O5S B4440548 N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4440548
M. Wt: 364.4 g/mol
InChI Key: HAHAONAZQMFMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. This compound binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. By inhibiting these kinases, N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 disrupts several signaling pathways that are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several protein kinases, induce apoptosis in cancer cells, and disrupt several signaling pathways that are essential for the survival and growth of cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a well-characterized compound. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 in lab experiments. This compound has been shown to have off-target effects, meaning that it can inhibit the activity of other kinases that are not directly involved in cancer growth and proliferation. This can make it difficult to interpret the results of experiments using N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as diabetes or cardiovascular disease. Finally, there is a need for further research to better understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 and to identify potential biomarkers that can be used to predict patient response to this compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and proliferation of cancer cells, including RAF kinase, VEGFR-2, and PDGFR-β. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-11-13(6-5-7-14(11)19-25(4,21)22)17(20)18-15-9-8-12(23-2)10-16(15)24-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHAONAZQMFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.